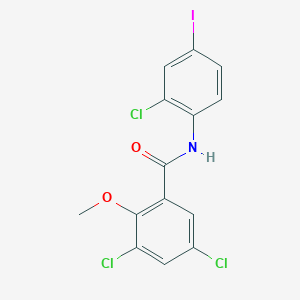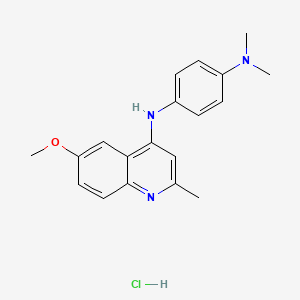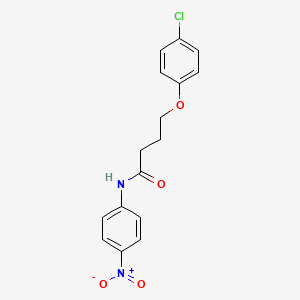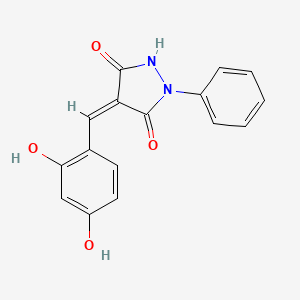
3,5-dichloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dichloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide, also known as MLN4924, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been found to exhibit potent anti-cancer properties by targeting the NEDD8-activating enzyme (NAE), which is a key regulator of the ubiquitin-proteasome pathway. In
Wirkmechanismus
3,5-dichloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide targets the NAE enzyme, which is responsible for activating the ubiquitin-proteasome pathway. This pathway is essential for the degradation of proteins that are involved in cell cycle regulation, DNA damage repair, and apoptosis. By inhibiting the NAE enzyme, 3,5-dichloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide prevents the activation of the ubiquitin-proteasome pathway, leading to the accumulation of proteins that induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3,5-dichloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide can induce apoptosis in cancer cells by inhibiting the NAE enzyme. This leads to the accumulation of proteins that are involved in cell cycle regulation, DNA damage repair, and apoptosis. 3,5-dichloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide has also been found to reduce the growth of tumor cells in vivo, indicating its potential as a therapeutic agent for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3,5-dichloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide is its specificity for the NAE enzyme, which makes it a potent inhibitor of the ubiquitin-proteasome pathway. However, one of the limitations of 3,5-dichloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide is its potential toxicity, which can limit its use in clinical settings. Additionally, 3,5-dichloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide has been found to exhibit off-target effects, which can complicate its use in research studies.
Zukünftige Richtungen
There are several future directions for the study of 3,5-dichloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide. One potential area of research is the development of more potent and selective inhibitors of the NAE enzyme. Another area of research is the investigation of the role of 3,5-dichloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide in the treatment of other diseases, such as neurodegenerative disorders and viral infections. Additionally, the use of 3,5-dichloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide in combination with other anti-cancer agents is an area of research that holds promise for improving cancer treatment outcomes.
Synthesemethoden
The synthesis of 3,5-dichloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide involves a series of chemical reactions that begin with the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate is then reacted with 2-amino-4-chloro-5-iodophenol to form 2-(2-chloro-4-iodophenylamino)-5-chlorobenzoic acid. The final step involves the reaction of this intermediate with thionyl chloride and dimethylformamide to form 3,5-dichloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide.
Wissenschaftliche Forschungsanwendungen
3,5-dichloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide has been extensively studied for its anti-cancer properties. Studies have shown that 3,5-dichloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide can induce apoptosis in cancer cells by inhibiting the NAE enzyme, which is essential for the activation of the ubiquitin-proteasome pathway. 3,5-dichloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide has been found to be effective against a wide range of cancer types, including breast cancer, lung cancer, prostate cancer, and leukemia.
Eigenschaften
IUPAC Name |
3,5-dichloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3INO2/c1-21-13-9(4-7(15)5-11(13)17)14(20)19-12-3-2-8(18)6-10(12)16/h2-6H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGWQMVELFGFOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C(=O)NC2=C(C=C(C=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-bromophenyl)ethyl]propanamide](/img/structure/B5233547.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-ethyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B5233553.png)
![N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5233561.png)
![N-(4-chlorophenyl)-N'-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5233569.png)
![ethyl 5-({[2-(ethoxycarbonyl)phenyl]amino}carbonyl)-2-{[(4-methoxyphenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5233574.png)

![N-{4-[(3,5-dichloro-2-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B5233601.png)

![2-(1,3-benzothiazol-2-ylthio)-N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B5233613.png)
![3-[(3-bromobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5233619.png)
![N-(1-methyl-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-1H-benzimidazol-5-yl)acetamide](/img/structure/B5233624.png)


![3-(2-fluorophenyl)-11-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5233641.png)